2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
Description
2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a synthetic benzamide derivative featuring a bromine substituent at the 2-position of the benzamide core and a pyridazine ring modified with an ethanesulfonyl group at the 6-position. The bromine atom may enhance hydrophobic interactions in target binding, while the ethanesulfonyl group could improve solubility and influence hydrogen bonding with kinase domains. However, specific biological targets and clinical data for this compound remain uncharacterized in publicly available literature.
Properties
IUPAC Name |
2-bromo-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTQHXKIMPQBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound is characterized by the presence of a bromine atom, a pyridazine ring, and an ethanesulfonyl group, which contribute to its pharmacological properties.
Chemical Structure
The molecular formula for this compound is . The structural features include:
- Bromine atom : Enhances reactivity and potential biological interactions.
- Pyridazine moiety : A six-membered heterocyclic compound that can influence the compound's pharmacodynamics.
- Ethanesulfonyl group : May enhance solubility and biological activity.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, particularly in enzyme inhibition and receptor modulation. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonamide group may facilitate electrophilic aromatic substitution. Such interactions are crucial for the compound's therapeutic efficacy.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity. For instance, it has been tested against A-431 and Bcl-2 Jurkat cell lines, demonstrating IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A-431 | < 10 | Doxorubicin | 15 |
| Bcl-2 Jurkat | < 10 | Doxorubicin | 12 |
Antimicrobial Activity
The compound also displays antimicrobial properties. In vitro studies suggest that it is effective against both Gram-positive and Gram-negative bacteria. The presence of the ethanesulfonyl group is believed to enhance its antibacterial action by disrupting bacterial cell wall synthesis.
Anticonvulsant Activity
Research indicates potential anticonvulsant effects, with compounds similar to this compound showing promise in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can significantly affect anticonvulsant potency .
Case Studies
- Cancer Cell Line Study : A study evaluated the effects of various derivatives of benzamide on A-431 cells. The results indicated that the brominated derivative exhibited superior cytotoxicity compared to non-brominated analogs .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated significant antibacterial activity, comparable to norfloxacin, suggesting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Research Findings and Limitations
- Unresolved Questions: No data exists on the compound’s kinase selectivity, IC50 values, or in vivo efficacy. Comparisons rely on structural extrapolation rather than direct evidence.
- Clinical Relevance: While imatinib remains a first-line CML therapy, the target compound’s novel structure highlights avenues for overcoming resistance, though preclinical profiling is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
